molecular formula C3H2N2O2S B042320 4-Nitroisothiazole CAS No. 931-07-7

4-Nitroisothiazole

Cat. No. B042320
CAS RN: 931-07-7
M. Wt: 130.13 g/mol
InChI Key: FNXPAYVHLSTHQY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Nitroisothiazole and its derivatives often involves complex chemical reactions. For example, an alternative synthesis method for 3-methyl-4-nitroisothiazole has been described, showcasing the production of new compounds during the synthesis process. This method also resulted in the unexpected production of 3,3'-dimethyl-4,4'-dinitro-5,5'-bisisothiazole as a side-product (Regiec & Wojciechowski, 2019).

Molecular Structure Analysis

The molecular structure of 4-Nitroisothiazole has been extensively studied through both experimental and theoretical approaches. Spectroscopic methods, including infrared and Raman spectroscopy, have provided insights into the vibrational spectra of the compound. Additionally, the stability of 4-Nitroisothiazole molecules has been evaluated using natural bond orbital (NBO) analysis, revealing details about hyperconjugative interactions and potential sites for electron acceptance or detachment (Regiec & Wojciechowski, 2019).

Chemical Reactions and Properties

Reactions involving 4-Nitroisothiazole and its derivatives can lead to the formation of a wide range of products depending on the nature of the reactants and conditions. For instance, polynitro aromatic compounds have been used to develop new synthetic approaches to biologically active molecules, showcasing the multi-centered reactivity pattern of 4,6-dinitro-1,2-benzisothiazoles and related compounds (Gakh et al., 2006).

Physical Properties Analysis

The physical properties of 4-Nitroisothiazole, such as molar enthalpy of vaporization, have been estimated, providing valuable data for its handling and application in various fields. The molar enthalpy of vaporization (ΔHvap) of 3-methyl-4-nitroisothiazole was found to be 52.2 kJ/mol, indicating its thermal behavior and stability under different conditions (Regiec & Wojciechowski, 2019).

Chemical Properties Analysis

The chemical properties of 4-Nitroisothiazole, including its reactivity and interaction with various nucleophiles, have been explored through studies on its electrochemical reduction and reactions with different nucleophiles. Such studies have shed light on the aromatic nucleophilic substitution patterns and the potential for synthesizing a range of biologically active derivatives based on 4-Nitroisothiazole's core structure (Tallec et al., 2000).

Scientific Research Applications

  • Complex Preparation in Chemistry : It is used in preparing and characterizing complexes, such as CoM(NCS)4 complexes, due to its specific properties (Singh, Pathak, & Khan, 1976).

  • Intermediate in Synthesis : 3-methyl-4-nitroisothiazole, a derivative, is a valuable compound with high reduction potential and electron affinity, useful in synthesizing 5-amino-3-methylisothiazole (Regiec & Wojciechowski, 2019).

  • Pharmaceutical Chemistry : It's used in the synthesis of 4-aryl-NH-1,2,3-triazoles, valuable in organic and pharmaceutical chemistry (Wu et al., 2015).

  • Antimicrobial Activities : Derivatives of 4-Nitroisothiazole show antimicrobial activities against a range of microorganisms, including Staphylococcus aureus and Escherichia coli (Upmanyu et al., 2011).

  • Corrosion Inhibition : Heterocyclic diazoles like 4-nitropyrazole are known for their inhibitive properties in acidic iron corrosion (Babić-Samardžija et al., 2005).

  • Antifungal Agents : Certain 4-Nitroisothiazole derivatives have significant antifungal activity, making them potential antifungal agents (Albert, O'Brien, & Robins, 1980).

  • Anti-Tumor Activities : Nitro derivatives, including those of 4-Nitroisothiazole, have shown promise in anti-tumor activities on cancer cells (Safari, Bayat, Nasri, & Karami, 2020).

  • Toxicity Studies : The LD50 for derivatives of 4-Nitroisothiazole indicates they are generally low-toxic or non-toxic substances (Shcherbak, Kaplaushenko, & Belenichev, 2014).

Safety And Hazards

The safety information for 4-Nitroisothiazole includes pictograms GHS07, and the signal word is “Warning”. Hazard statements include H302, H315, H319, H335 .

properties

IUPAC Name

4-nitro-1,2-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N2O2S/c6-5(7)3-1-4-8-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXPAYVHLSTHQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NS1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70239264
Record name Isothiazole, 4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70239264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitroisothiazole

CAS RN

931-07-7
Record name 4-Nitroisothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=931-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isothiazole, 4-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isothiazole, 4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70239264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
A Regiec, P Wojciechowski - Journal of Molecular Structure, 2019 - Elsevier
… 3-methyl-4-nitroisothiazole arising … -4-nitroisothiazole molecule where single electron can be accepted to and detached from. Measured reduction potential of 3-methyl-4-nitroisothiazole …
Number of citations: 6 www.sciencedirect.com
M Winn - The Journal of Organic Chemistry, 1975 - ACS Publications
0 c, X= ch2 opening occurred leading to the enamine 3a rather than 2 (Scheme I). The evidence for this is as follows. The product did not contain sulfur and analyzed as C8H12N4O2. …
Number of citations: 7 pubs.acs.org
AH Albert, DE O'Brien… - Journal of Heterocyclic …, 1980 - Wiley Online Library
… via an unusual reaction of 5-bromo;3methyl-4-nitroisothiazole (I) and sodium ethyl mercaptide. 5-Bromo-4‘-nitroisothiazole was prepared by nitration of 5-bromoisothiazole. The nitro …
Number of citations: 7 onlinelibrary.wiley.com
A Holland, R Slack, TF Warren… - Journal of the Chemical …, 1965 - pubs.rsc.org
… formed from 5-bromo-3-methyl-4-nitroisothiazole as indicated in the reaction scheme. … 4-Nitroisothiazole-3-carboxylic acid thus obtained was converted into the amide (XVIII) which was …
Number of citations: 17 pubs.rsc.org
CE Voogd, JJ Van der Stel, HW Verharen - Mutation Research/Genetic …, 1983 - Elsevier
… 4-Nitroisothiazole was also mutagenic. Of the aminothiazoles, 2-amino-5-bromothiazole and 2-amino-5-chlorothiazole were mutagenic to both test organisms. With 2-amino-5-(p-…
Number of citations: 29 www.sciencedirect.com
PP Singh, LP Pathak, SA Khan - Journal of Inorganic and Nuclear …, 1976 - Elsevier
… 2-Aminobenzothiazole and 4-nitroisothiazole complexes are green or blue in colour and show electronic absorption bands in the regions 16100-16300cm -1 and 6130-6320cm -1 …
Number of citations: 3 www.sciencedirect.com
EE Swayze, LB Townsend - Journal of heterocyclic chemistry, 1993 - Wiley Online Library
… to give 5acetamido-4-nitroisothiazole (lb), which … -4-nitroisothiazole 3a gave the desired diamine 4a in 95% overall yield. Similarly, deprotection of lb to afford 5-amino-4-nitroisothiazole (…
Number of citations: 3 onlinelibrary.wiley.com
MPL Caton, GCJ Martin, DL Pain - Journal of the Chemical Society C …, 1971 - pubs.rsc.org
… Isothiazolylphenyl sulphones are prepared by condensation of sodium benzenesulphinates and 5-bromo-3-methyl4-nitroisothiazole. None of these compounds possess useful …
Number of citations: 4 pubs.rsc.org
AD De Wit, WP Trompenaars… - The Journal of …, 1981 - ACS Publications
… With 3-nitrobenzo[b]thiophene and 4-nitroisothiazole the reaction products are cyclobutene derivatives and C-carbamoyl-Ñ-heteroaryl nitrones.3 The reaction of 3-nitrobenzofuran with l-…
Number of citations: 9 pubs.acs.org
ABD de Wit, P Trompenaars, MLM Pennings… - Notes, 1981 - research.utwente.nl
… With 3-nitrobenzo[b]thiophene and 4-nitroisothiazole the reaction products are cyclobutene derivatives and C-carbamoyl-N-heteroaryl nitr ~ nes . ~ The reaction of 3-nitrobenzofuran …
Number of citations: 3 research.utwente.nl

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